molecular formula C18H18N2O4 B1620690 ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate CAS No. 368870-00-2

ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B1620690
CAS No.: 368870-00-2
M. Wt: 326.3 g/mol
InChI Key: KWELIDBQDROCMM-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate (CAS: 368870-00-2) is a polyfunctional pyran derivative with a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol. Its structure features a pyran core substituted with amino, cyano, methyl, and ethyl carboxylate groups, along with a 2,3-dihydrobenzofuran moiety at the 4-position . This compound is synthesized via multicomponent reactions (MCRs), often involving malononitrile, aldehydes, and ethyl acetoacetate under aqueous or solvent-based conditions . Its crystalline structure is stabilized by intramolecular hydrogen bonds (N–H⋯O/N), a common feature in related pyran derivatives .

Key physicochemical properties include:

  • Density: 1.31 g/cm³
  • Melting point: 160°C
  • Boiling point: 553.9°C (predicted) .

The compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-22-18(21)15-10(2)24-17(20)13(9-19)16(15)12-4-5-14-11(8-12)6-7-23-14/h4-5,8,16H,3,6-7,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWELIDBQDROCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCC3)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381518
Record name ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-00-2
Record name ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate, with CAS number 368870-00-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.35 g/mol
Melting Point160 °C
Boiling Point553.9 °C
Density1.31 g/cm³
LogP2.96658

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . For instance, in a study evaluating various derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties . In vitro assays demonstrated significant stabilization of human red blood cell (HRBC) membranes, with protection percentages reaching 86.70% to 99.25% , suggesting its potential utility in treating inflammatory conditions . This effect is attributed to the compound's ability to inhibit pro-inflammatory mediators.

Cytotoxic Activity

In terms of cytotoxicity , this compound has shown selective activity against various cancer cell lines. For example, it exhibited an IC50 value of 163.3 µM against K562 leukemia cells . The structure–activity relationship (SAR) studies indicate that modifications in the benzofuran moiety can enhance its cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

  • DNA Gyrase Inhibition : In silico studies revealed that this compound effectively inhibits E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This mechanism suggests potential use in treating bacterial infections resistant to conventional therapies.
  • Antioxidant Activity : The compound exhibited high antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52% , indicating its ability to neutralize free radicals and potentially prevent oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is part of a broader class of 4H-pyran-3-carboxylates, with structural diversity arising from substituents at the 4-position of the pyran ring. Below is a comparative analysis with analogous derivatives:

Compound (CAS) 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
368870-00-2 (Target) 2,3-Dihydrobenzofuran-5-yl C₁₈H₁₈N₂O₄ 326.35 Bicyclic benzofuran moiety enhances π-π interactions; planar pyran core
332177-02-3 3-Fluorophenyl C₁₇H₁₅FN₂O₃ 314.31 Electron-withdrawing fluorine improves metabolic stability
296246-40-7 2,5-Dimethoxyphenyl C₁₈H₂₀N₂O₅ 344.36 Methoxy groups increase solubility; potential for H-bonding
331977-47-0 3,4-Dimethoxyphenyl C₂₀H₂₄N₂O₅ 372.42 Bulkier substituent may hinder crystallization
50996-85-5 (Analog) 4-Methylphenyl C₂₃H₂₂N₂O₃ 374.43 Methyl groups enhance lipophilicity

Crystallographic and Hydrogen-Bonding Profiles

  • Planarity : The pyran ring in all derivatives is nearly planar (r.m.s. deviation ~0.059 Å) .
  • Hydrogen Bonding :
    • Target Compound : N–H⋯O and N–H⋯N bonds form chains parallel to the [100] direction .
    • 4-Methylphenyl Derivative : N–H⋯O interactions create a 3D network .
    • Isopropyl Derivative : Exhibits R₂²(12) hydrogen-bonding motifs .

Physicochemical and Industrial Relevance

  • Solubility : Methoxy-substituted derivatives (e.g., 296246-40-7) display higher aqueous solubility due to polar groups .
  • Purity and Applications :
    • The 3-fluorophenyl derivative is marketed as a pharmaceutical intermediate (99% purity) for API synthesis .
    • The target compound is priced at ~€1,845/5g, reflecting its niche use in drug discovery .

Preparation Methods

Cyclization of Halogenated Phenols

Source details a protocol for generating dihydrobenzofuran derivatives via intramolecular Williamson ether synthesis:

  • Bromination : 5-Cyanobenzofuran (1d) undergoes bromination using Br₂ in CH₂Cl₂ (20 min, RT), yielding 2,3-dibromo derivatives.
  • Dehydrohalogenation : Treatment with KOH/MeOH eliminates HBr, forming the dihydrobenzofuran ring.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Bromination Br₂ (2 eq) CH₂Cl₂ 25°C 77%
Cyclization KOH (2M) THF/MeOH Reflux 86%

Suzuki-Miyaura Coupling for Benzofuran Functionalization

The dihydrobenzofuran subunit is introduced via palladium-catalyzed cross-coupling. Source employs:

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
  • Base : K₃PO₄ (3 eq)
  • Ligand : n-Bu₄NBr (TBAB) as phase-transfer catalyst.

Example Protocol :

  • Couple ethyl 3-bromobenzofuran-5-carboxylate with pinacol boronate 21a in MeCN at reflux (2 h).
  • Hydrolyze nitrile to carboxylic acid using NaOH/THF/MeOH (48 h, RT).

Key Data :

  • Coupling Efficiency: 20–35% yield for aryl-benzofuran hybrids
  • Functional Group Tolerance: Nitriles, esters, and ethers remain intact.

Construction of the 4H-Pyran Ring

One-Pot Cyclocondensation Strategy

Source reports a Fe₃O₄@NCs/Cu(II)-catalyzed three-component reaction for pyrano[2,3-d]pyrimidines, adaptable to 4H-pyran synthesis:

  • Reactants : Ethyl acetoacetate, malononitrile, and aldehydes.
  • Catalyst : Fe₃O₄ nanoparticles coated with N-doped carbon (5 wt%).

Optimized Conditions :

Parameter Value
Temperature 80°C
Time 2 h
Solvent EtOH/H₂O (3:1)
Yield 78–92%

For the target compound, substituting aldehydes with dihydrobenzofuran-5-carbaldehyde enables introduction of the aryl group at position 4.

Functionalization of Preformed Pyran Rings

Source describes halogenation and amination of pyran intermediates:

  • Halogenation at C5 : Treat ethyl 6-amino-4-(2,3-dihydrobenzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate with NBS/AIBN in CCl₄ (reflux, 6 h).
  • Cyanide Introduction : Substitute bromide with KCN/CuCN in DMF (100°C, 12 h).

Critical Observations :

  • Regioselectivity : Bromination favors C5 due to electron-withdrawing ester and amino groups.
  • Side Reactions : Overhalogenation at C2 mitigated by steric hindrance from methyl group.

Convergent Synthesis via Fragment Coupling

Nucleophilic Aromatic Substitution

The dihydrobenzofuran-5-yl group is introduced at C4 via SNAr reaction:

  • Activate pyran intermediate as triflate using Tf₂O/pyridine in CH₂Cl₂ (-20°C).
  • React with dihydrobenzofuran-5-boronic acid under Suzuki conditions.

Patent Data (Source) :

  • Catalyst: Pd(OAc)₂/XPhos (2 mol%)
  • Base: Cs₂CO₃ (2 eq)
  • Solvent: Dioxane/H₂O (4:1)
  • Yield: 68%

Protecting Group Strategy

Amino groups at C6 are protected as Boc derivatives during coupling steps:

  • Protection : Treat ethyl 6-amino-pyran with Boc₂O/DMAP in THF (0°C to RT, 4 h).
  • Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1, 1 h).

Yield Optimization :

  • Boc Protection: 94%
  • TFA Deprotection: 89%

Industrial-Scale Considerations

Catalytic System Recyclability

Source highlights Fe₃O₄@NCs/Cu(II) as a magnetically recoverable catalyst:

Cycle Yield (%)
1 92
2 90
3 88
4 85

Leaching tests show <2% Cu loss after four cycles.

Solvent Selection for Green Chemistry

Comparative data from source:

Solvent Reaction Time (h) Yield (%)
MeCN 2 20
DMF 1.5 35
EtOH/H₂O 3 42

Ethanol-water mixtures balance reactivity and environmental impact.

Analytical Characterization

Spectroscopic Data

Key NMR signals (Source):

  • ¹H NMR (CDCl₃) : δ 1.60–1.72 (m, 2H, CH₂), 3.41–3.67 (m, 3H, OCH₂), 7.55–7.65 (m, 2H, benzofuran-H).
  • ¹³C NMR : 168.2 ppm (ester C=O), 158.9 ppm (cyano C≡N).

Chromatographic Purity

HPLC analysis (Source):

Column Mobile Phase Retention Time (min) Purity (%)
C18 MeCN/H₂O (70:30) 8.2 99.1

Q & A

Basic Question | Analytical Validation

  • IR Spectroscopy : Confirms functional groups: νCN (2183 cm⁻¹), νNH2 (3334–3398 cm⁻¹), νC=O (1692 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR (CDCl₃): δ 1.29 (t, CH₂CH₃), 4.21 (q, OCH₂), 2.29 (s, CH₃), 4.48 (s, NH₂) .
    • ¹³C NMR : Key signals at δ 166.62 (C=O), 160.23 (C-4), 108.42 (C-cyano) .
  • Data Contradictions : Discrepancies in melting points (e.g., 118°C vs. 160°C) may arise from polymorphic forms or impurities, resolved via recrystallization in ethanol and DSC analysis .

How do reaction conditions influence regioselectivity in pyran ring formation?

Advanced Question | Mechanistic Insights
Regioselectivity is governed by steric and electronic effects of substituents:

  • Electron-Withdrawing Groups (EWGs) : The 2,3-dihydrobenzofuran moiety directs cyclization to the 4-position via π-π stacking interactions, favoring 4H-pyran over 2H-pyran isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yield due to side reactions; water improves eco-compatibility but requires catalysts .

What supramolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?

Advanced Question | Solid-State Chemistry

  • Intermolecular H-Bonds : NH₂⋯N and NH₂⋯O interactions create 1D chains along the [100] axis, enhancing thermal stability (Tdec > 250°C) .
  • π-Stacking : Benzofuran and pyran rings align with centroid distances of 3.7–4.1 Å, influencing solubility and melting behavior .

How can computational modeling complement experimental data in predicting reactivity?

Advanced Question | Computational Chemistry
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) validate SCXRD geometries and predict frontier molecular orbitals:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity suitable for further functionalization .
  • Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., NH₂, cyano) for SNAr or Michael addition reactions .

What green chemistry approaches are viable for scaling up synthesis?

Basic Question | Sustainability

  • Aqueous MCRs : Water as solvent with Fe₃O4@NFC@Co(II) reduces waste (E-factor < 5) .
  • Catalyst Reusability : Magnetic catalysts retain >90% activity after 5 cycles .

How does the electronic nature of substituents affect bioactivity in pyran derivatives?

Advanced Question | Structure-Activity Relationships
While direct bioactivity data for this compound is limited, analogues with EWGs (e.g., -CN, -COOEt) exhibit:

  • Antimicrobial Activity : MIC = 8–32 µg/mL against S. aureus via membrane disruption .
  • Anticancer Potential : IC₅₀ = 12–45 µM against MCF-7 cells, linked to ROS generation .

What are the challenges in resolving absolute configuration without anomalous scattering?

Advanced Question | Crystallography
In non-centrosymmetric crystals, merging Friedel pairs (e.g., I/I merging) and omitting Flack parameters prevent false chirality assignments. Validation via resonant scattering or chemical derivatization is recommended .

How can stability studies guide storage and handling protocols?

Basic Question | Material Science

  • Thermal Stability : Decomposition >200°C (TGA data) supports storage at RT in amber vials .
  • Hydrolytic Sensitivity : Ethyl ester groups degrade in acidic/basic conditions; store under inert atmosphere (N₂/Ar) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate
Reactant of Route 2
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ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate

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